An In-depth Technical Guide to the Physicochemical Properties of 1-Nitro-4-(pentafluoroethoxy)benzene
An In-depth Technical Guide to the Physicochemical Properties of 1-Nitro-4-(pentafluoroethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, fluorinated organic compounds have garnered significant attention for their unique and often advantageous properties. The introduction of fluorine atoms into a molecule can profoundly influence its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses on the physical properties of 1-nitro-4-(pentafluoroethoxy)benzene, a nitroaromatic compound featuring a pentafluoroethoxy substituent. Understanding these fundamental characteristics is paramount for its effective utilization in synthesis, process development, and various research applications. The presence of both the electron-withdrawing nitro group and the highly electronegative pentafluoroethoxy group on the benzene ring suggests a unique electronic and conformational profile, making a thorough investigation of its physical properties essential for predicting its behavior in chemical and biological systems.
Chemical Identity and Molecular Structure
Chemical Name: 1-Nitro-4-(pentafluoroethoxy)benzene Synonyms: p-Nitrophenyl pentafluoroethyl ether Molecular Formula: C8H4F5NO3 Molecular Weight: 257.11 g/mol
The molecular architecture of 1-nitro-4-(pentafluoroethoxy)benzene is a key determinant of its physical and chemical properties. The molecule consists of a central benzene ring substituted with a nitro group (-NO₂) at the 1-position and a pentafluoroethoxy group (-OCF₂CF₃) at the 4-position.
Caption: Molecular structure of 1-Nitro-4-(pentafluoroethoxy)benzene.
Physicochemical Properties
The physical properties of 1-nitro-4-(pentafluoroethoxy)benzene are summarized in the table below. For comparative purposes, data for structurally related compounds are also included. The highly fluorinated ethoxy group is expected to significantly impact properties such as boiling point, density, and solubility compared to its non-fluorinated or less-fluorinated counterparts.
| Property | 1-Nitro-4-(pentafluoroethoxy)benzene | 1-Nitro-4-(trifluoromethoxy)benzene | 1-Fluoro-4-nitrobenzene | Nitrobenzene |
| CAS Number | Not explicitly available | 713-65-5[1][2] | 350-46-9[3][4] | 98-95-3 |
| Molecular Formula | C₈H₄F₅NO₃ | C₇H₄F₃NO₃[1][2] | C₆H₄FNO₂ | C₆H₅NO₂ |
| Molecular Weight | 257.11 g/mol | 207.11 g/mol [1][2] | 141.10 g/mol | 123.11 g/mol |
| Melting Point | Data not available | 15 °C[1] | 21 °C | 5.7 °C |
| Boiling Point | Data not available | 60 °C at 4 mmHg[1] | 205 °C[3] | 210.8 °C |
| Density | Data not available | 1.45 g/cm³[1] | 1.33 g/mL at 25 °C | 1.2037 g/cm³ at 20°C |
| Appearance | Data not available | Light orange to yellow to green clear liquid[1] | Clear yellow to dark brown colored liquid[3] | Colorless to pale yellow oily liquid |
| Solubility | Expected to be poorly soluble in water and soluble in common organic solvents. | Soluble in various organic solvents[1] | Insoluble in water[3]; Soluble in alcohol and ether[5] | Sparingly soluble in water; miscible with alcohol, ether, and benzene |
| Refractive Index | Data not available | n20D 1.47[1] | n20D 1.531 | n20D 1.551 |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The chemical shifts would be influenced by the electron-withdrawing nature of both the nitro and pentafluoroethoxy groups.
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¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons, with the carbons attached to the nitro and pentafluoroethoxy groups being significantly deshielded. The carbons of the pentafluoroethoxy group would also be observable.
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¹⁹F NMR: The fluorine NMR spectrum would be the most informative for the perfluoroalkyl chain, likely showing a triplet for the -CF₃ group and a quartet for the -CF₂- group due to coupling.
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IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group (typically around 1520 and 1340 cm⁻¹). Strong C-F stretching bands would also be prominent, typically in the 1100-1300 cm⁻¹ region.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the ether bond.
Reactivity and Potential Applications
The chemical reactivity of 1-nitro-4-(pentafluoroethoxy)benzene is dictated by its functional groups. The nitro group can be readily reduced to an amine, providing a versatile synthetic handle for the introduction of other functionalities. This makes it a potentially valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The pentafluoroethoxy group is generally stable and imparts increased lipophilicity and metabolic stability to molecules, which are desirable properties in drug design.
The presence of the electron-withdrawing nitro group also activates the benzene ring towards nucleophilic aromatic substitution, although to a lesser extent than in compounds with better leaving groups like halogens. The unique combination of a nitro and a perfluoroalkoxy group makes this compound an interesting building block for creating novel materials with specific electronic and physical properties.
Safety and Handling
Specific safety data for 1-nitro-4-(pentafluoroethoxy)benzene is not available. However, based on the data for related nitroaromatic compounds, it should be handled with caution. Nitrobenzene and its derivatives are generally toxic and can be absorbed through the skin. They are also suspected carcinogens.[6]
General Handling Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.
Experimental Protocols
Determination of Melting Point
The melting point of a solid compound is a crucial physical property for its identification and purity assessment. A common and reliable method is using a capillary melting point apparatus.
Methodology:
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Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
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Heating: The sample is heated at a controlled rate. A rapid heating rate can be used initially to approach the expected melting point, followed by a slower rate (1-2 °C per minute) near the melting point to ensure accurate determination.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded as the melting range. A narrow melting range is indicative of a pure compound.
Caption: Workflow for Melting Point Determination.
Determination of Boiling Point
The boiling point is a key characteristic of a liquid. For small quantities of a substance, the micro boiling point determination method is often employed.
Methodology:
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Sample Preparation: A small amount of the liquid is placed in a small test tube or a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Capillary Inversion: A melting point capillary tube is sealed at one end. The open end is then inserted into the liquid sample.
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Heating: The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
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Observation: The heat is removed, and the liquid is allowed to cool. The temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Conclusion
1-Nitro-4-(pentafluoroethoxy)benzene represents a class of fluorinated compounds with significant potential in various fields of chemical research. While specific experimental data for this exact molecule is limited, by examining its structural analogs, we can infer many of its key physical properties. The presence of the pentafluoroethoxy group is expected to confer enhanced stability and lipophilicity, making it an attractive building block for the synthesis of complex molecules with tailored properties. Further experimental investigation into the physicochemical properties of this compound is warranted to fully unlock its potential in drug discovery and materials science.
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